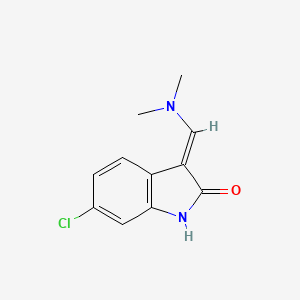![molecular formula C15H22N2O B6644983 N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, commonly known as ACHP, is a chemical compound that has been widely used in scientific research. ACHP is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, inflammation, and appetite. By inhibiting FAAH, ACHP increases the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.
作用機序
ACHP works by inhibiting the enzyme N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, ACHP increases the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors and various biochemical and physiological effects.
Biochemical and Physiological Effects:
ACHP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This, in turn, leads to analgesic, anti-inflammatory, and anxiolytic effects. ACHP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
ACHP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, making it an ideal tool for studying the role of endocannabinoids in various physiological processes. ACHP is also relatively stable and can be easily synthesized in large quantities. However, ACHP has some limitations as well. It has poor solubility in water, making it difficult to administer in vivo. ACHP also has a relatively short half-life, requiring frequent dosing in animal models.
将来の方向性
There are several future directions for research on ACHP. One potential direction is to investigate the therapeutic potential of ACHP in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the long-term effects of ACHP and other N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors on the endocannabinoid system and overall physiological function.
合成法
The synthesis of ACHP involves the reaction of 2-phenylpropanoyl chloride with (1R,2R)-2-aminocyclohexanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure ACHP.
科学的研究の応用
ACHP has been extensively used in scientific research to study the role of endocannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. ACHP has also been used to investigate the potential therapeutic applications of endocannabinoid modulation in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases.
特性
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-4,7-8,11,13-14H,5-6,9-10,16H2,1H3,(H,17,18)/t11?,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNVLVDBBDWDR-HIDCPEKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(=O)N[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)
![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)





![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)